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molecular formula C10H3Cl3N2O B3323120 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine CAS No. 160199-00-8

2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine

Cat. No. B3323120
M. Wt: 273.5 g/mol
InChI Key: HLHAHILPKRWJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030321B2

Procedure details

A 10 mL flask was charged with 4-chloro-2-(2,5,6-trichloro-pyrimidin-4-yl)-phenol (75 mg, 0.24 mmol) and N-methylpyrrolidinone (3.0 mL) under a N2 atmosphere. The solution was purged with N2 for 10 min. Copper (I) thiophene-2-carboxylate (60 mg, 0.32 mmol, 1.3 equiv.) was added and the mixture was heated to 100° C. for 2 h. The reaction mixture was cooled to rt and added to aq. HCl (0.1 M, 6.0 mL) slowly and stirred for 15 min. Additional aq. HCl (0.1 M, 3.0 mL) was added and the mixture was stirred for 20 min. The resulting solid was collected by filtration, rinsed with water, and dried to give a tan solid (55 mg, 83%). GC-MS (CI): mass calcd. for C10H3Cl3N2O, 271.9; m/z found, 272.0. 1H NMR (CDCl3): 8.22 (d, J=2.1 Hz, 1H), 7.75 (dd, J=8.9, 2.1 Hz, 1H), 7.69 (d, J=9.0 Hz, 1H).
Name
4-chloro-2-(2,5,6-trichloro-pyrimidin-4-yl)-phenol
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
catalyst
Reaction Step Four
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:9]2[C:14](Cl)=[C:13]([Cl:16])[N:12]=[C:11]([Cl:17])[N:10]=2)[CH:3]=1.Cl>S1C=CC=C1C([O-])=O.[Cu+].CN1CCCC1=O>[Cl:17][C:11]1[N:12]=[C:13]([Cl:16])[C:14]2[O:8][C:5]3[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=3[C:9]=2[N:10]=1 |f:2.3|

Inputs

Step One
Name
4-chloro-2-(2,5,6-trichloro-pyrimidin-4-yl)-phenol
Quantity
75 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)C1=NC(=NC(=C1Cl)Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
60 mg
Type
catalyst
Smiles
S1C(=CC=C1)C(=O)[O-].[Cu+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with N2 for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C1=C(O2)C=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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